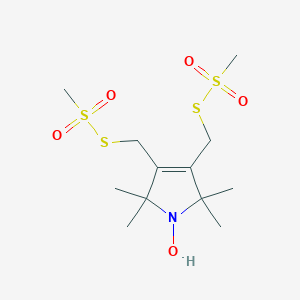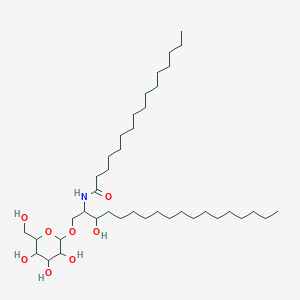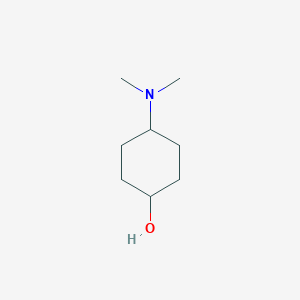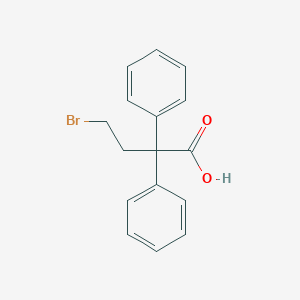![molecular formula C18H30Cl3O6P B022334 Tris[3-(allyloxy)-2-chloropropyl] phosphite CAS No. 19865-30-6](/img/structure/B22334.png)
Tris[3-(allyloxy)-2-chloropropyl] phosphite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris[3-(allyloxy)-2-chloropropyl] phosphite, also known as TACP, is a phosphite ester that has gained attention in recent years due to its potential use in various fields, including polymer chemistry, material science, and biomedical research. TACP has a unique chemical structure that makes it a valuable compound for many applications.
Wirkmechanismus
Tris[3-(allyloxy)-2-chloropropyl] phosphite is believed to act as a radical scavenger, reacting with free radicals that are generated during the degradation of polymers. This prevents the formation of new radicals and slows down the degradation process, leading to increased stability and longevity of the material.
Biochemical and Physiological Effects:
While Tris[3-(allyloxy)-2-chloropropyl] phosphite has not been extensively studied for its biochemical and physiological effects, some research has suggested that it may have antioxidant properties. This could have potential implications for its use in biomedical research and drug development.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Tris[3-(allyloxy)-2-chloropropyl] phosphite in lab experiments is its ease of synthesis and availability. It is also relatively stable and has a long shelf life. However, Tris[3-(allyloxy)-2-chloropropyl] phosphite may not be suitable for all applications, as its effectiveness as a stabilizer or flame retardant may vary depending on the specific material being used.
Zukünftige Richtungen
There are many potential future directions for research on Tris[3-(allyloxy)-2-chloropropyl] phosphite. One area of interest is its use as a stabilizer for biodegradable polymers, which could have important implications for reducing plastic waste. Additionally, further investigation into its potential antioxidant properties could lead to the development of new drugs or therapies. Finally, Tris[3-(allyloxy)-2-chloropropyl] phosphite could be explored as a potential flame retardant for textiles and other materials, which would have important safety implications.
Synthesemethoden
Tris[3-(allyloxy)-2-chloropropyl] phosphite can be synthesized through a simple one-pot reaction using allyl alcohol, 3-chloropropyl phosphite, and a base catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of Tris[3-(allyloxy)-2-chloropropyl] phosphite as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
Tris[3-(allyloxy)-2-chloropropyl] phosphite has been extensively studied for its potential use as a stabilizer for polyolefins and other polymers. It has been shown to improve the thermal stability and UV resistance of these materials, making them more durable and long-lasting. Tris[3-(allyloxy)-2-chloropropyl] phosphite has also been investigated as a flame retardant, due to its ability to suppress the combustion of materials.
Eigenschaften
CAS-Nummer |
19865-30-6 |
|---|---|
Produktname |
Tris[3-(allyloxy)-2-chloropropyl] phosphite |
Molekularformel |
C18H30Cl3O6P |
Molekulargewicht |
479.8 g/mol |
IUPAC-Name |
tris(2-chloro-3-prop-2-enoxypropyl) phosphite |
InChI |
InChI=1S/C18H30Cl3O6P/c1-4-7-22-10-16(19)13-25-28(26-14-17(20)11-23-8-5-2)27-15-18(21)12-24-9-6-3/h4-6,16-18H,1-3,7-15H2 |
InChI-Schlüssel |
KIJPXDAIDVAZHQ-UHFFFAOYSA-N |
SMILES |
C=CCOCC(COP(OCC(COCC=C)Cl)OCC(COCC=C)Cl)Cl |
Kanonische SMILES |
C=CCOCC(COP(OCC(COCC=C)Cl)OCC(COCC=C)Cl)Cl |
Andere CAS-Nummern |
19865-30-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



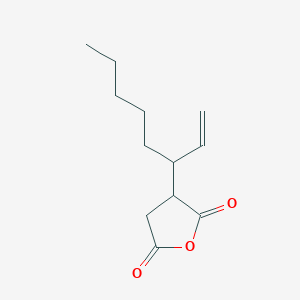
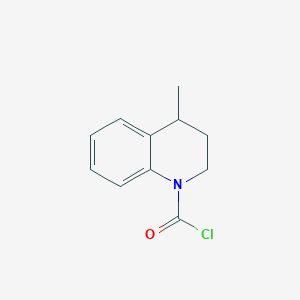
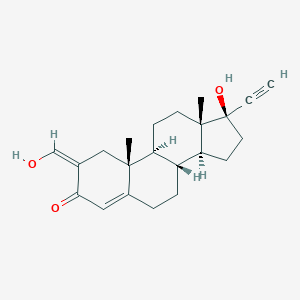
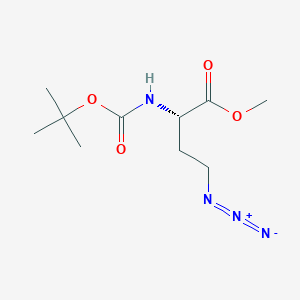
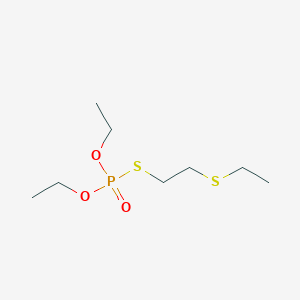
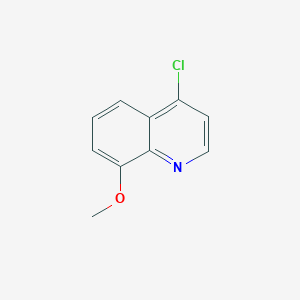
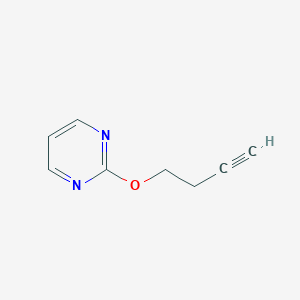
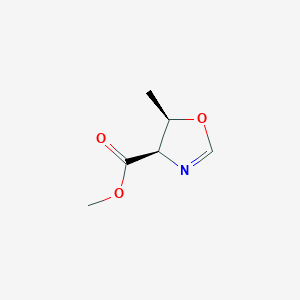

![(1S,6S,7R,8S,8aR)-6-Hydroxy-8-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate](/img/structure/B22277.png)
